1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine
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Overview
Description
1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical properties and potential applications in medicinal chemistry. This compound is characterized by the presence of a diphenylmethyl group attached to the nitrogen atom and a dimethyl substitution on the azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine can be synthesized through a multi-step process involving the following key steps:
Formation of the Azetidine Ring: The azetidine ring can be constructed via cyclization reactions involving suitable precursors such as β-amino alcohols or β-amino acids.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Dimethylation: The final step involves the dimethylation of the azetidine ring, which can be achieved using methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and microreactor technology can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylmethyl group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted azetidines.
Scientific Research Applications
1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting central nervous system disorders.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Diphenylmethyl)-4-methylpiperazine: A piperazine derivative with similar structural features.
Diphenylmethanol: An alcohol derivative with a diphenylmethyl group.
Modafinil: A wakefulness-promoting agent with a diphenylmethyl group.
Uniqueness: 1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine is unique due to its azetidine ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both diphenylmethyl and dimethyl groups further enhances its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1-benzhydryl-N,3-dimethylazetidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-18(19-2)13-20(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17,19H,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQXRYTXOATJFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435753 |
Source
|
Record name | 1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133891-60-8 |
Source
|
Record name | 1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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